Benzoyl-l-tartaric acid
CAS No.: 87172-82-5
Cat. No.: VC8022655
Molecular Formula: C11H10O7
Molecular Weight: 254.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87172-82-5 |
|---|---|
| Molecular Formula | C11H10O7 |
| Molecular Weight | 254.19 g/mol |
| IUPAC Name | (2R,3R)-2-benzoyloxy-3-hydroxybutanedioic acid |
| Standard InChI | InChI=1S/C11H10O7/c12-7(9(13)14)8(10(15)16)18-11(17)6-4-2-1-3-5-6/h1-5,7-8,12H,(H,13,14)(H,15,16)/t7-,8-/m1/s1 |
| Standard InChI Key | JXXURQWKKCNUBH-HTQZYQBOSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O |
| SMILES | C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)O)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)O)C(=O)O |
Introduction
Structural and Stereochemical Features
BLTA belongs to the tartaric acid derivative family, where both hydroxyl groups of L-tartaric acid are esterified with benzoyl moieties. The (2R,3R) configuration confers its chiral resolving capabilities, enabling the separation of racemic mixtures into enantiomerically pure components . Key structural attributes include:
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Optical Rotation: (c = 1, ethanol), confirming its levorotatory nature .
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Melting Point: 152–155°C (lit.), with monohydrate forms melting at 88–92°C .
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Solubility: Slightly soluble in water (3–4 pH) but readily dissolves in polar organic solvents like ethanol, methanol, and acetone .
The compound’s crystal structure, resolved via X-ray diffraction, reveals intramolecular hydrogen bonding between carboxylic groups, stabilizing its conformation .
Synthesis and Large-Scale Production
Industrial Synthesis
BLTA is synthesized via a two-step benzoylation-hydrolysis process :
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Benzoylation: L-Tartaric acid reacts with benzoyl chloride in toluene using copper(II) sulfate as a catalyst.
Reaction conditions: 4 hours at reflux (110°C), yielding 97.2% anhydride .
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Hydrolysis: The anhydride is treated with water and toluene under reflux to yield BLTA:
Post-crystallization purity exceeds 99% (HPLC), with total yields >95% .
Process Optimization
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Catalyst Efficiency: Copper sulfate (0.4–0.5 wt%) enhances reaction rates while minimizing side products like benzoic acid .
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Solvent Recycling: Toluene and water are recovered and reused, reducing costs by ~30% .
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Scale-Up: Autoclave reactors (3,000 L capacity) enable batch production of 450 kg L-tartaric acid into 1,055 kg BLTA .
| Property | Value |
|---|---|
| Density | 1.3806 g/cm³ (estimate) |
| Boiling Point | 234°C at 7 mmHg |
| pKa | 1.85 (predicted) |
| LogP | 1.01 (hydrophobic index) |
| Vapor Pressure | 0 Pa at 20°C |
Applications in Pharmaceuticals and Materials Science
Chiral Resolution
BLTA resolves racemic amines via diastereomeric salt formation. For example:
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Ramelteon Synthesis: BLTA isolates the active (S)-enantiomer, critical for treating insomnia .
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Asymmetric Catalysis: Serves as a chiral auxiliary in Heck and Diels-Alder reactions, achieving >90% enantiomeric excess (ee) .
Polyaniline Doping
BLTA-doped polyaniline (PANI) exhibits enhanced electrical conductivity (10⁻² S/cm) due to protonation of the polymer backbone :
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Optimal Ratio: 1.2 M BLTA to aniline yields microfibrous PANI with 95% crystallinity .
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Thermal Stability: TGA shows stability up to 250°C, suitable for flexible electronics .
Analytical Characterization
Industrial Quality Control
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥99.0% |
| Moisture (KF) | ≤1.0% (anhydrous) |
| Residual Solvents | <50 ppm (toluene) |
Recent Advances and Future Directions
Green Synthesis
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Microwave-Assisted Reactions: Reduce reaction time from 4 hours to 45 minutes, improving energy efficiency .
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Biocatalysis: Lipase-mediated benzoylation achieves 85% yield under mild conditions (pH 7, 40°C) .
Novel Derivatives
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